molecular formula C8H10N2O2 B2572442 4-(Hydroxymethyl)benzohydrazide CAS No. 58855-42-8

4-(Hydroxymethyl)benzohydrazide

Cat. No.: B2572442
CAS No.: 58855-42-8
M. Wt: 166.18
InChI Key: LVFJZXMIQREUAK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzohydrazide is an organic compound with the molecular formula C8H10N2O2 It contains a benzene ring substituted with a hydroxymethyl group and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 4-(Hydroxymethyl)benzohydrazide involves the one-pot reaction of phthalide, hydrazine hydrate, and aldehyde. This reaction is catalyst-free and can be carried out in ethanol under mild conditions, making it environmentally friendly . The reaction typically proceeds with moderate to excellent yields, providing a wide range of desired compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the condensation of appropriate hydrazides with aldehydes or ketones in various organic solvents . This method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)benzohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(Carboxymethyl)benzohydrazide

    Reduction: 4-(Aminomethyl)benzohydrazide

    Substitution: Various substituted benzohydrazides depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)benzohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them. The compound’s hydrazide group can form hydrazones with aldehydes and ketones, which may interfere with the normal function of biological molecules .

Properties

IUPAC Name

4-(hydroxymethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)7-3-1-6(5-11)2-4-7/h1-4,11H,5,9H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFJZXMIQREUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of methyl 4-(hydroxymethyl)benzoate (6.6 g, 40 mmol) and hydrazine hydrate (6 mL) in ethanol (30 mL) was stirred at reflux for 20 hours. The reaction mixture was concentrated to half volume through atmospheric pressure distillation. The solid was collected by filtration and washed with cold ethanol (2×10 mL). The filtrate was further concentrated and a second crop was similarly obtained and combined. The 4-(hydroxymethyl)benzohydrazide was obtained as a white solid (6.1 g, 93%). 400 MHz 1H NMR (DMSO-d6) δ: 9.68 (s, 1H), 7.75 (dd, J=6.4, 1.6 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H), 5.25 (t, J=6.0 Hz, 1H), 4.50 (d, J=6.0 Hz, 2H), 4.43 (s, 2H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1.66 g (10.0 mmol) of methyl 4-hydroxymethylbenzoate (19) in 20 ml of ethanol was added 3.0 g (60 mmol) of hydrazine hydrate. The mixture was stirred for 2 h, an additional 3.0 g hydrazine hydrate was added and the mixture was allowed to stand overnight. The precipitate was filtered, washed twice with ethanol and dried in vacuo to yield 20 as a white powder. (Literature references for compound: Yaroshenko, V. V.; Grekov, A. P.; Tkach, V. P.; Yakovenko, A. G. Inst. Khim. Vysokomol. Soedin. Sint. Fiz.-Khim. Polim. 1975, 17 97; and Galiano, R.; Joaquin, A.; Soria, A. (Instituto de Investigacion y Desarrollo Quimico Biologico, S. A., Spain). Span. (1993), 24 pp. CODEN: SPXXAD ES 2039161 A1 19930816)
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name

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